molecular formula C11H13ClN2 B1354266 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 20522-30-9

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

Cat. No.: B1354266
CAS No.: 20522-30-9
M. Wt: 208.69 g/mol
InChI Key: VNAOGYKTNRGMRR-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a heterocyclic compound that belongs to the indole family. This compound is characterized by its fused pyridine and indole rings, which contribute to its unique chemical properties. It is commonly used in scientific research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride has a wide range of applications in scientific research:

Future Directions

The future directions for the research on 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride could involve further exploration of its anti-tumor activity, given its potential as a mitotic kinesin inhibitor . Additionally, more research could be done to understand its role in the study of neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with enzymes such as c-Met kinase, which is involved in cell growth and differentiation . The binding of this compound to c-Met kinase inhibits its activity, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound interacts with other proteins and biomolecules, including those involved in signal transduction pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis through the modulation of cell signaling pathways . For instance, it affects the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . Moreover, this compound influences gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . These cellular effects highlight the potential of this compound as a therapeutic agent for cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of c-Met kinase, inhibiting its enzymatic activity and preventing downstream signaling events that promote cell growth and survival . Additionally, this compound can modulate the activity of other enzymes and proteins through direct binding or allosteric effects . These interactions result in changes in gene expression, enzyme inhibition or activation, and alterations in cellular metabolism, contributing to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term efficacy. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in the oxidation and reduction of this compound, leading to the formation of metabolites that are further conjugated and excreted . The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its localization to particular cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects on cellular processes . The localization of this compound within subcellular compartments is essential for its role in modulating enzyme activity, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ketones or aldehydes in the presence of acid catalysts. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline derivatives, reduced indole derivatives, and substituted indoles with various functional groups .

Comparison with Similar Compounds

Uniqueness: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is unique due to its specific ring fusion and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound in research .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10;/h1-4,12-13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAOGYKTNRGMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468756
Record name 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49735860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20522-30-9
Record name 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Piperidone monohydrate hydrochloride (10 g, 65.1 mmol) and phenylhydrazine hydrochloride (9.4 g, 65.1 mmol) are suspended in ethanol (200 ml) and stirred at reflux overnight. The resulting solid is filtered off and washed with diethyl ether to afford pure sub-title compound (11.9 g) in 88% yield. tR (LC-2) 0.89; ESI-MS (positive ion): m/z 173.34 [M+H]+ (calcd 172.23 for C11H12N2).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Dimebon affect brain lipid metabolism in the presence of tumor necrosis factor-alpha (TNF-α)?

A1: Research suggests that Dimebon may counteract the alterations in brain lipid metabolism induced by TNF-α, a pro-inflammatory cytokine. In a study using a mouse model, administration of TNF-α led to significant changes in the levels of various phospholipids in different brain regions, including the hippocampus, cortex, and cerebellum []. These changes were observed in total fractions and specific molecular species of phospholipids such as phosphatidylcholine, lysophosphatidylcholine, sphingomyelin, and phosphatidylethanolamine. Interestingly, when co-administered with TNF-α, Dimebon at a dose of 0.2 mg/kg prevented these cytokine-induced alterations in lipid content []. This suggests that Dimebon may exert its neuroprotective effects, at least in part, by mitigating the disruption of lipid metabolism caused by inflammatory processes in the brain.

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